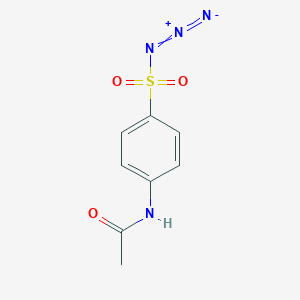

4-Acetamidobenzenesulfonyl azide

Descripción general

Descripción

4-Acetamidobenzenesulfonyl azide (4-ABSA) is a compound that has been studied for its behavior under high pressure. The research on this compound provides insights into the structural evolution and behavior of the azide group when subjected to varying pressure conditions .

Synthesis Analysis

The synthesis of related azo and azoxy compounds has been reported in the literature. For instance, the synthesis of a mutual azo prodrug of 5-aminosalicylic acid linked to a benzoxazole derivative was achieved, and the structures of the synthesized compounds were confirmed using various spectroscopic methods . Although not directly related to 4-ABSA, these methods could potentially be applied to the synthesis and confirmation of 4-ABSA's structure.

Molecular Structure Analysis

The molecular structure of 4-ABSA has been analyzed using a combination of Raman scattering, IR absorption, and synchrotron angle-dispersive X-ray diffraction measurements. These analyses have revealed two phase transitions under pressure, which are attributed to changes in the molecular structure, such as ring distortion and rotation of functional groups .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 4-ABSA, they do provide insights into the reactivity of similar compounds. For example, the Wallach Rearrangement of azoxybenzenes with electron-withdrawing substituents has been studied, which could be relevant to understanding the reactivity of 4-ABSA under certain conditions .

Physical and Chemical Properties Analysis

The high-pressure behavior of 4-ABSA has been extensively studied, revealing that the compound undergoes phase transitions at specific pressure points. These transitions are associated with the distortion of the benzene ring and the rotation of the CH3 group, as well as the rearrangement of the azide group and hydrogen bonds. The study of the N3 vibrational modes suggests that the azide group rotates progressively upon compression, which is related to the compression of the unit cell along a specific axis .

In addition, studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which share a similar sulfonyl and acetamido functional group arrangement with 4-ABSA, have shown the presence of intra- and intermolecular hydrogen bonds. These findings could provide a basis for understanding the hydrogen bonding behavior in 4-ABSA .

Lastly, the synthesis of a dye intermediate, 3'-Amino-4-acetamido-benzenesulfonanilide, which shares structural similarities with 4-ABSA, was optimized and characterized, indicating that similar methods could be used to study the physical and chemical properties of 4-ABSA .

Aplicaciones Científicas De Investigación

High-Pressure Studies

4-Acetamidobenzenesulfonyl azide has been studied under high-pressure conditions, revealing phase transitions attributed to structural changes in the molecule. This research provides insights into the behavior of azide groups and structural evolution under pressure, with implications for understanding molecular dynamics in various conditions (Jiang et al., 2016).

Chemical Synthesis

The compound is used in chemical synthesis, such as in the synthesis of tert-butyl tert-butyldimethylsilylglyoxylate, demonstrating its role as a reagent in organic synthesis (Nicewicz et al., 2008).

Antiproliferative Activity

In a study on N-sulfonylamidino pyrimidine derivatives, 4-Acetamidobenzenesulfonyl azide was used in the synthesis of these compounds, which were then tested for antiproliferative activity against various tumor cell lines, indicating its utility in medicinal chemistry (Krstulović et al., 2017).

Monitoring Endogenous Hydrogen Sulfide

The compound was used in developing a surface-enhanced Raman scattering (SERS) nanosensor for detecting endogenous hydrogen sulfide in living cells, highlighting its application in biological sensing and research (Li et al., 2015).

Understanding Chemical Reactions

4-Acetamidobenzenesulfonyl azide's reaction with benzocyclic β-keto esters has been studied, providing deeper insight into the influence of azide structure and solvent on chemical reaction pathways, beneficial for understanding and optimizing synthetic processes (Benati et al., 1999).

Antibacterial Activity Studies

The compound has been used in the synthesis of 1,4-disubstituted sulfonyl-1,2,3-triazoles, which were then evaluated for their antibacterial activity against various bacterial species, indicating its potential in developing new antibacterial agents (Thirukovela et al., 2017).

Photocatalyzed C-H Azidation

A study using 4-Acetamidobenzenesulfonyl azide in a photocatalyzed C-H azidation process highlights its application in materials chemistry and synthesis of nitrogen-containing compounds (Lu et al., 2022).

Safety And Hazards

4-Acetamidobenzenesulfonyl azide is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

4-Acetamidobenzenesulfonyl azide is widely used as a reagent in organic synthesis to introduce azide groups into molecules . It is used in the synthesis of monosaccharide-derived alcohols, non-peptidic NK3 receptor antagonists, and in a late-stage intermolecular C-H olefination . It is also used in an intramolecular isomuenchnone cycloaddition approach to antitumor agents, and in a rhodium-catalyzed carbene cyclization cycloaddition cascade reaction of vinylsulfonates . These applications suggest that 4-Acetamidobenzenesulfonyl azide will continue to be a valuable reagent in organic synthesis .

Propiedades

IUPAC Name |

N-(4-azidosulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMHWRHEGDRTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408598 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidobenzenesulfonyl azide | |

CAS RN |

2158-14-7 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2158-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

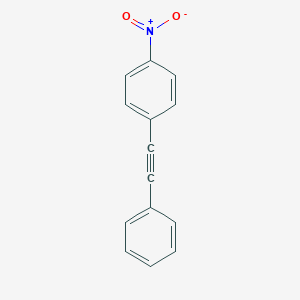

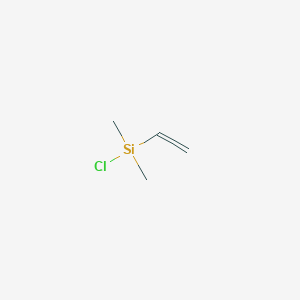

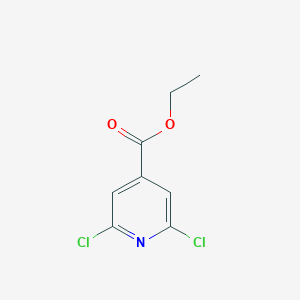

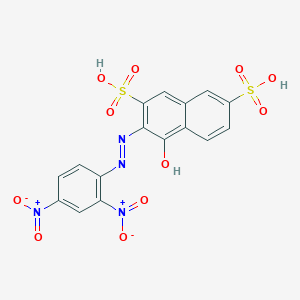

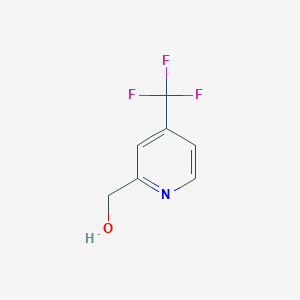

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.